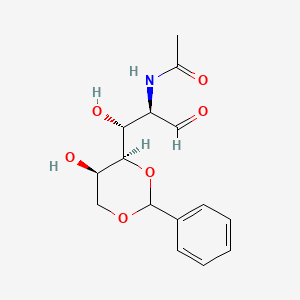
9H-Xanthen-9-one, 1,6,7-trihydroxy-2,3-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6,7-Trihydroxy-2,3-dimethoxy-9H-xanthen-9-one is a xanthone derivative, a class of compounds known for their diverse biological activities. Xanthones are oxygen-containing heterocycles with a dibenzo-γ-pyrone framework. This particular compound has garnered interest due to its potential pharmacological properties and its presence in various natural sources .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of xanthones, including 1,6,7-trihydroxy-2,3-dimethoxy-9H-xanthen-9-one, can be achieved through several methods:
Classical Method: The first successful synthesis involved heating a mixture of polyphenol and different salicylic acids with acetic anhydride as the dehydrating agent.
Modified Grover, Shah, and Shah Reaction: This method uses zinc chloride/phosphoryl chloride to produce xanthones with better yields and shorter reaction times.
Industrial Production Methods
Industrial production of xanthones often involves the use of metal catalysts such as ytterbium, palladium, ruthenium, and copper. These catalysts facilitate various coupling reactions, including Ullmann-ether coupling and metal-free oxidative coupling .
Analyse Des Réactions Chimiques
Types of Reactions
1,6,7-Trihydroxy-2,3-dimethoxy-9H-xanthen-9-one undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the xanthone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted xanthones, hydroquinones, and quinones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,6,7-Trihydroxy-2,3-dimethoxy-9H-xanthen-9-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,6,7-trihydroxy-2,3-dimethoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,8-Trihydroxy-2,6-dimethoxyxanthen-9-one
- 1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one (Methylbellidifolin)
- 4-β-D-Glucosyl-1,3,7-trihydroxyxanthen-9-one
Uniqueness
1,6,7-Trihydroxy-2,3-dimethoxy-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other xanthone derivatives .
Propriétés
Numéro CAS |
183210-65-3 |
|---|---|
Formule moléculaire |
C15H12O7 |
Poids moléculaire |
304.25 g/mol |
Nom IUPAC |
1,6,7-trihydroxy-2,3-dimethoxyxanthen-9-one |
InChI |
InChI=1S/C15H12O7/c1-20-11-5-10-12(14(19)15(11)21-2)13(18)6-3-7(16)8(17)4-9(6)22-10/h3-5,16-17,19H,1-2H3 |
Clé InChI |
TZKSXJLHDJMYHG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C2C(=C1)OC3=CC(=C(C=C3C2=O)O)O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


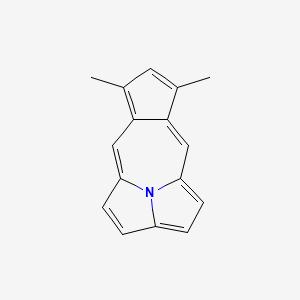

![Furan, 2-[1-(2-propenyloxy)-3-butenyl]-](/img/structure/B15210519.png)

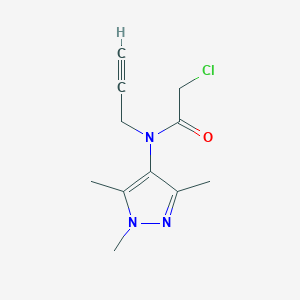

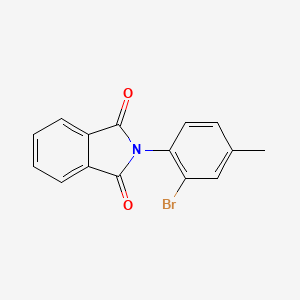
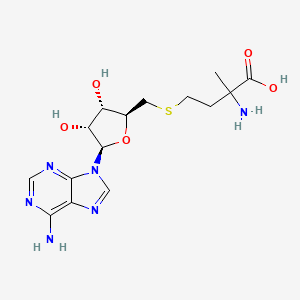
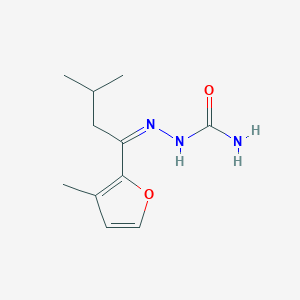
![2-(Cyanomethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B15210549.png)
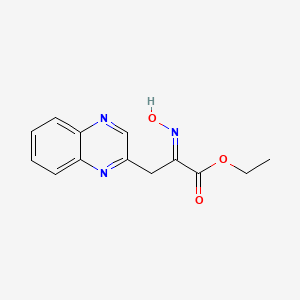
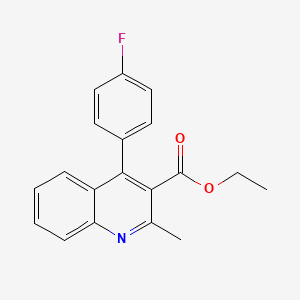
![N-Methylhexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B15210571.png)
